Terpendole E

概要

説明

Terpendole E is a natural product inhibitor of kinesin Eg5, a motor protein essential for mitosis. It is an indole-diterpene compound originally isolated from the fungus Albophoma yamanashiensis (syn. Chaunopycnis alba). This compound has garnered significant attention due to its unique ability to arrest the cell-division cycle at the M phase without affecting microtubule integrity during interphase .

準備方法

Synthetic Routes and Reaction Conditions: The first synthesis of the racemate of terpendole E was achieved from a known tricyclic dihydroxy ketone through a 13-step sequence. Key transformations included diastereoselective installation of the C3 quaternary stereocenter via a cyclopropyl ketone intermediate and palladium-mediated two-step construction of the indole ring moiety . The synthesis involved the Simmons–Smith cyclopropanation and an efficient two-step indole ring formation .

Industrial Production Methods: Industrial production of this compound is challenging due to its unstable production in natural sources. overproduction has been achieved by disrupting the terP gene, which is responsible for converting this compound into downstream intermediates .

化学反応の分析

Types of Reactions: Terpendole E undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes reagents such as halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often intermediates in the biosynthesis of other indole-diterpenes .

科学的研究の応用

Pharmacological Applications

Inhibition of Kinesin Eg5

Terpendole E is recognized as the first natural product that inhibits kinesin Eg5, a motor protein essential for mitosis. This inhibition disrupts cell division, making this compound a candidate for anticancer therapies. Studies have shown that it effectively inhibits microtubule-stimulated ATPase activity in Eg5, which is crucial for spindle formation during mitosis .

Potential Anticancer Agent

Given its mechanism of action, this compound has been investigated for its potential as an anticancer agent. The compound's ability to interfere with mitotic processes suggests that it could be developed into a therapeutic agent targeting various cancers, particularly those characterized by rapid cell division .

Neurotoxic and Tremorgenic Effects

Research indicates that this compound and other related compounds exhibit neurotoxic effects, which may be relevant in understanding their safety profiles and potential side effects in therapeutic contexts. These properties necessitate careful evaluation when considering their use in clinical applications .

Biosynthetic Pathways and Production

Biosynthetic Gene Cluster

The biosynthesis of this compound involves a complex gene cluster comprising several enzymes, including P450 monooxygenases and prenyltransferases. The key enzyme responsible for its production is TerQ, which catalyzes the conversion of paspaline—a common biosynthetic intermediate—into this compound .

Genetic Engineering for Enhanced Production

Recent advancements in synthetic biology have enabled researchers to manipulate the biosynthetic pathways of fungi to enhance the production of this compound. By disrupting specific genes within the biosynthetic cluster, researchers have successfully increased yields of this compound, paving the way for more sustainable and efficient production methods .

Industrial Applications

Lead Compound in Drug Discovery

this compound's unique structure and biological activity position it as a promising lead compound for pharmaceutical development. Its potential applications extend beyond cancer therapy to include uses in treating neurodegenerative diseases and other conditions where cell proliferation plays a critical role .

Agricultural Applications

The bioactivity of this compound suggests potential applications in agriculture as well. Its properties could be harnessed to develop natural pesticides or plant-protecting agents, contributing to integrated pest management systems .

Case Studies and Research Findings

作用機序

Terpendole E exerts its effects by inhibiting the motor activity of kinesin Eg5. It specifically inhibits both motor and microtubule-stimulated ATPase activities of human Eg5 without affecting conventional kinesin from other sources . This inhibition leads to the formation of monoastral spindles during mitosis, effectively arresting the cell cycle at the M phase .

類似化合物との比較

Paspaline: Another indole-diterpene with a similar biosynthetic pathway.

Aflatrem: An indole-diterpene known for its tremorgenic activity.

Lolitrem B: A tremorgenic indole-diterpene produced by certain fungi.

Uniqueness of Terpendole E: this compound is unique due to its specific inhibition of kinesin Eg5, making it a promising lead for the development of anticancer drugs with fewer side effects. Unlike other indole-diterpenes, this compound does not affect microtubule integrity during interphase, which is a significant advantage in reducing potential side effects .

生物活性

Terpendole E (TerE) is an indole diterpenoid compound primarily derived from the fungus Chaunopycnis alba. It is notable for its biological activity as a specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for cell division. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and potential applications in medicine.

Chemical Structure and Biosynthesis

This compound is characterized by a complex structure typical of indole diterpenoids. The biosynthetic pathway involves several key enzymes, including:

- P450 monooxygenases : Essential for the oxidative modifications of the precursor compounds.

- Prenyltransferases : Involved in the addition of prenyl groups to the indole backbone.

- Terpene cyclases : Catalyze the cyclization processes necessary for forming the final structure.

The gene cluster responsible for this compound biosynthesis includes seven genes that encode these enzymes, highlighting its complexity and the intricate biochemical pathways involved in its production .

Inhibition of Kinesin Eg5

This compound is recognized as the first natural product that effectively inhibits kinesin Eg5. This inhibition disrupts mitotic spindle formation during cell division, leading to cell cycle arrest. Research has demonstrated that TerE can induce apoptosis in cancer cells by interfering with their ability to divide properly .

The mechanism involves binding to the motor domain of Eg5, preventing its interaction with microtubules. This action has been shown to lead to:

- Cell cycle arrest : Particularly at the M phase.

- Induction of apoptosis : In various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT-29 (colon cancer).

Cytotoxicity

This compound exhibits significant cytotoxic effects against several cancer cell lines. The effective doses (ED50 values) have been reported as follows:

| Cell Line | ED50 (µg/mL) |

|---|---|

| A549 (Lung Cancer) | 2.5 |

| MCF7 (Breast Cancer) | 5.5 |

| HT-29 (Colon Cancer) | 1.9 |

These findings suggest that TerE could be a promising candidate for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it possesses inhibitory effects against:

- Bacteria : Such as Staphylococcus aureus and Escherichia coli.

- Fungi : Including plant pathogens like Colletotrichum lagenarium and Fusarium oxysporum.

This broad-spectrum antimicrobial activity highlights its potential use in agricultural settings as a natural pesticide .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Cancer Therapy : A study conducted on A549 and MCF7 cell lines showed that treatment with TerE resulted in significant apoptosis and reduced cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Applications : Research on the efficacy of TerE against Fusarium oxysporum indicated a substantial reduction in fungal growth, supporting its application as a biopesticide in agriculture .

- Mechanistic Studies : Investigations into the molecular interactions between TerE and kinesin Eg5 provided insights into how this compound can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic contexts .

特性

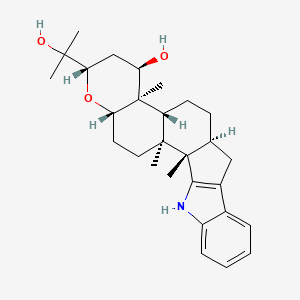

IUPAC Name |

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIMXYKHRBHSG-KYYKPQATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。